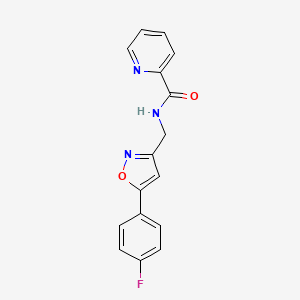

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

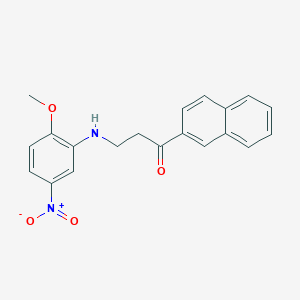

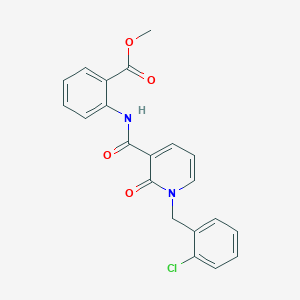

Molecular Structure Analysis

The molecular structure of “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide” consists of a five-membered isoxazole ring attached to a 4-fluorophenyl group and a picolinamide group. The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis

Isoxazole derivatives can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives . The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Disposition

One study focused on the metabolic pathways and disposition of compounds structurally related to N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide. For instance, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were explored, highlighting the compound's metabolism and elimination pathways, which are crucial for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).

Synthesis and Chemical Properties

Research has also been conducted on the synthesis and chemical properties of related compounds, emphasizing their potential for various applications. The kilogram-scale synthesis of mGlu5 negative allosteric modulator VU0424238 (auglurant) demonstrates the chemical processes and challenges involved in producing compounds for clinical trials, providing insights into manufacturing processes for related chemicals (David et al., 2017).

Drug Design and Discovery

The development and evaluation of novel compounds for medical applications, such as the radiosynthesis and evaluation of an 18F-labeled positron emission tomography (PET) radioligand for metabotropic glutamate receptor subtype 4 (mGlu4), showcase the importance of such compounds in drug discovery and diagnostic imaging (Kil et al., 2014).

Antimicrobial Activity

Some derivatives of picolinamide have been synthesized to explore their antimicrobial potential. Research into new 5-HT1A, 5HT2A, and 5HT2C receptor ligands containing a picolinic nucleus suggests applications in treating various conditions, including antimicrobial properties (Fiorino et al., 2017).

Photoluminescence and Materials Science

The exploration of mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide highlights the photoluminescence properties and potential applications in materials science, indicating the broad applicability of picolinamide derivatives in developing new materials and sensors (Wu & Su, 1997).

Zukünftige Richtungen

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Eigenschaften

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c17-12-6-4-11(5-7-12)15-9-13(20-22-15)10-19-16(21)14-3-1-2-8-18-14/h1-9H,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMOPPGEYCPQBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-1-methyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2751620.png)

![2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid](/img/structure/B2751621.png)

![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2751624.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2751625.png)

![6-(4-Fluorophenyl)-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2751626.png)

![7-Chloro-1-(4-ethoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2751628.png)

![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2751630.png)

![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2751640.png)